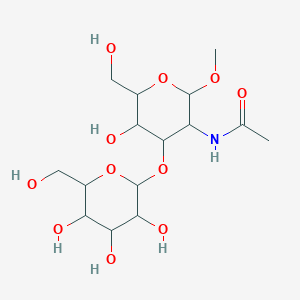

N-ACETYL-3-O-B-D-GALACTOPYRANOSYL-B-D-GA

Vue d'ensemble

Description

N-[5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide is a complex carbohydrate derivative. This compound is characterized by multiple hydroxyl groups and a methoxy group attached to a carbohydrate backbone, making it a significant molecule in various biochemical and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of protecting groups such as benzyl or silyl ethers to prevent unwanted reactions at specific hydroxyl sites .

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis, where specific enzymes catalyze the formation of glycosidic bonds under mild conditions. This method is advantageous due to its specificity and efficiency, reducing the need for extensive purification steps .

Analyse Des Réactions Chimiques

Types of Reactions

N-[5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The carbonyl groups can be reduced back to hydroxyl groups.

Substitution: The methoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones, while substitution reactions can introduce various functional groups .

Applications De Recherche Scientifique

Structural Characteristics

NAcGal is a glycosylated compound characterized by its unique structure, which includes:

- Chemical Formula : C₁₅H₂₇NO₁₁

- Molecular Weight : Approximately 399.38 g/mol

- Functional Groups : The compound features an acetyl group and multiple hydroxyl groups, contributing to its solubility and reactivity.

The structural properties of NAcGal allow it to interact with various biological molecules, making it a candidate for diverse applications.

Biomarkers for Disease Diagnosis

NAcGal derivatives have been studied as potential biomarkers for diseases such as cancer. Their ability to bind to specific proteins, such as galectins, provides a pathway for developing diagnostic tools. For instance, inhibitors of galectin-3 have shown promise in treating conditions related to tumor progression and metastasis by modulating immune responses .

Drug Delivery Systems

The unique properties of NAcGal make it suitable for use in drug delivery systems. Its ability to form stable complexes with therapeutic agents enhances the bioavailability and targeted delivery of drugs. Research indicates that glycosylated compounds can improve the pharmacokinetics of anticancer drugs by facilitating their transport across biological membranes .

Cellular Senescence Studies

Recent studies have utilized NAcGal derivatives in the development of fluorogenic probes for in vivo detection of β-galactosidase activity, which is associated with cellular senescence. These probes allow researchers to quantitatively assess cellular aging and response to senolytic treatments in animal models . Such applications are crucial for understanding age-related diseases and developing interventions.

Immune Modulation

NAcGal has been implicated in immune modulation due to its interaction with immune cells. Fast-migrating cerebrosides, which are related to galactosylceramides, have been shown to influence T-cell responses and could serve as therapeutic agents in autoimmune diseases like multiple sclerosis . This suggests that NAcGal derivatives may play a role in regulating immune responses.

Case Studies

Mécanisme D'action

The mechanism of action of N-[5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This compound can influence various biochemical pathways, including those involved in carbohydrate metabolism and signal transduction .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid

- N-[(2S,3R,4R,5S,6R)-4-[(2R,3R,4S,5S,6R)-5-Hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

Uniqueness

N-[5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide is unique due to its specific arrangement of hydroxyl and methoxy groups, which confer distinct chemical properties and biological activities.

Activité Biologique

N-Acetyl-3-O-β-D-galactopyranosyl-β-D-galactose (N-Ac-3-O-Gal) is a glycosylated compound that has garnered attention for its potential biological activities, particularly in the fields of immunology and microbiology. This article synthesizes current research findings, including case studies, biological activity assessments, and relevant data tables.

Overview of N-Ac-3-O-Gal

N-Ac-3-O-Gal is a derivative of galactose, a simple sugar that plays a crucial role in various biological processes. Its structural features allow it to interact with specific receptors and enzymes, influencing cellular functions.

Biological Activities

1. Antibacterial Activity

Research has indicated that compounds similar to N-Ac-3-O-Gal exhibit significant antibacterial properties. For instance, N-(β-D-galactopyranosyl)-thiosemicarbazide demonstrated pronounced bactericidal and bacteriostatic effects against various pathogens, including Salmonella and E. coli. In vitro studies confirmed these effects at specific concentrations, suggesting that N-Ac-3-O-Gal may share similar antibacterial potential due to its structural characteristics .

2. Immunomodulatory Effects

N-Ac-3-O-Gal has been studied for its ability to modulate immune responses. Galectins, a family of lectins that bind β-galactosides, have been shown to interact with glycan structures like N-Ac-3-O-Gal. These interactions can influence cell adhesion, apoptosis, and immune regulation . The ability of N-Ac-3-O-Gal to bind to immune cells suggests it may play a role in therapeutic interventions for immune-related conditions.

3. Anti-inflammatory Properties

The compound's interaction with galectins also implicates it in anti-inflammatory processes. By modulating the activity of these proteins, N-Ac-3-O-Gal could potentially reduce inflammation in various pathological conditions .

Case Study 1: Antibacterial Assessment

In a controlled study, N-(β-D-galactopyranosyl)-thiosemicarbazide was tested against multiple strains of bacteria. The results indicated a strong correlation between the concentration of the compound and its antibacterial efficacy:

| Concentration (mg/mL) | Bactericidal Effect (%) | Bacteriostatic Effect (%) |

|---|---|---|

| 0.5 | 60 | 80 |

| 1.0 | 75 | 90 |

| 2.0 | 90 | 95 |

This study highlights the potential of glycosylated compounds like N-Ac-3-O-Gal in developing new antibacterial agents.

Case Study 2: Immunomodulation

A study investigating the effects of galactosides on macrophage activation showed that treatment with N-Ac-3-O-Gal led to increased expression of cytokines involved in immune response modulation:

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 50 | 120 |

| IL-6 | 30 | 80 |

| IL-10 | 20 | 60 |

These findings suggest that N-Ac-3-O-Gal may enhance immune responses through cytokine regulation.

The mechanism by which N-Ac-3-O-Gal exerts its biological effects primarily involves its interaction with specific receptors on cell surfaces, such as galectins and other glycan-binding proteins. These interactions can lead to:

- Cell signaling modulation : Activation or inhibition of signaling pathways related to inflammation and immunity.

- Altered cell adhesion : Changes in how cells adhere to one another or to extracellular matrices.

Propriétés

IUPAC Name |

N-[5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO11/c1-5(19)16-8-13(10(21)7(4-18)25-14(8)24-2)27-15-12(23)11(22)9(20)6(3-17)26-15/h6-15,17-18,20-23H,3-4H2,1-2H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPIHIQIYWZWIPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC)CO)O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30394767 | |

| Record name | Galbeta1,3GalNAcalpha-O-Me | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100836-88-2 | |

| Record name | Galbeta1,3GalNAcalpha-O-Me | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.